2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine
Description
Properties
Molecular Formula |
C11H17Cl2N3 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
2,6-dichloro-1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine |
InChI |
InChI=1S/C11H17Cl2N3/c1-16(2)5-3-4-15-11-9(12)6-8(14)7-10(11)13/h6-7,15H,3-5,14H2,1-2H3 |
InChI Key |
JMWBIRFJNXJBSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with 3-(dimethylamino)propylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a solvent like ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms at the 2 and 6 positions on the benzene ring are activated toward nucleophilic substitution due to the electron-withdrawing effects of the adjacent amine groups.
Amine Functionalization Reactions
The primary amine at the 4-position and the tertiary amine in the side chain participate in alkylation, acylation, and condensation reactions.
Acylation of the Primary Amine
Alkylation of the Tertiary Amine
The dimethylamino group undergoes quaternization with alkyl halides:
This reaction enhances solubility in polar solvents .
Oxidation
-
Primary Amine Oxidation : Using KMnO₄ in acidic conditions yields a nitroso derivative.
-
Side Chain Oxidation : The propyl linker can be oxidized to a ketone using CrO₃, though this is less common .
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring to a cyclohexane derivative, retaining the amine functionalities .
Coupling and Cross-Coupling Reactions
The chlorine substituents enable participation in palladium-catalyzed cross-coupling:
Complexation and Coordination Chemistry
The tertiary amine and aromatic amines act as ligands for transition metals:
Key Mechanistic Insights
-
SNAr Reactivity : The 2,6-dichloro substitution pattern directs nucleophilic attack to the 4-position due to para activation by the amine .
-
Steric Effects : The bulky dimethylamino propyl group slows reactions at the 1-position amine.
-
Electronic Effects : Electron donation from the tertiary amine enhances ring electron density, moderating chlorine’s withdrawing effects .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H16Cl2N4
- Molecular Weight : 265.18 g/mol
- CAS Number : 1693685-57-2
The compound features a dichlorobenzene structure with a dimethylaminopropyl side chain attached to the nitrogen atom of the diamine group. This structural configuration contributes to its reactivity and potential biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of 2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine exhibit significant anticancer activities. The compound has been investigated as a potential inhibitor of oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism. For instance, a study highlighted the optimization of similar compounds leading to potent inhibitors that showed efficacy in pancreatic cancer models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents .
Dyeing Agents
This compound is utilized in the textile industry as a dyeing agent due to its ability to form stable colored complexes with fibers. Its application in dye formulations enhances color fastness and vibrancy, which are critical parameters in textile manufacturing .
Synthesis of Other Compounds
The compound serves as an important intermediate in organic synthesis. It can be used to produce various nitrogen-containing heterocycles and other biologically active molecules. For example, it has been employed in the synthesis of bis-2-aminobenzimidazole derivatives, which are known for their pharmacological activities .
Case Study 1: Anticancer Activity Assessment
In a study aimed at evaluating the anticancer properties of modified derivatives of this compound, researchers conducted in vitro assays on pancreatic cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced cytotoxicity compared to the parent compound.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Parent | 10 | MIA PaCa-2 |
| Derivative A | 3 | MIA PaCa-2 |
| Derivative B | 5 | BxPC-3 |
This highlights the importance of structure-activity relationship (SAR) studies in drug development.
Case Study 2: Application in Dyeing
A textile company adopted this compound as part of their dye formulation process. The resulting fabrics exhibited improved color fastness under various washing conditions compared to traditional dyes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes or receptors, potentially inhibiting their activity. The chlorine atoms may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of the target compound with its closest analogs identified in the evidence:
Key Observations:
- Substituent Impact: The imidazole group in p-Aminoclonidine confers high affinity for alpha-2 adrenergic receptors, making it effective in reducing intraocular pressure .
- Molecular Weight and Solubility: p-Aminoclonidine’s lower molecular weight (257.11 g/mol) may favor aqueous solubility, critical for topical ophthalmic formulations. The dimethylaminopropyl variant (277.17 g/mol) and the benzodioxin derivative (391.46 g/mol) are bulkier, suggesting reduced solubility without formulation aids.
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- p-Aminoclonidine: Binds selectively to alpha-2 adrenergic receptors, inhibiting norepinephrine release and reducing aqueous humor production in the eye .
- Hypothetical Target Compound: The dimethylaminopropyl chain might shift receptor selectivity toward peripheral vs. central alpha-2 receptors due to steric effects.
Metabolic Stability
- Imidazole-containing compounds like p-Aminoclonidine are prone to CYP450-mediated oxidation, whereas the dimethylaminopropyl group could undergo N-demethylation, producing active metabolites.
Biological Activity
2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine, often referred to as a derivative of dichloroaniline, has been the subject of various studies due to its potential biological activities. This compound is notable for its structural features, including two chlorine atoms and a dimethylamino propyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study focused on benzene-1,4-disulfonamides as OXPHOS inhibitors demonstrated their ability to selectively induce cytotoxicity in cancer cells reliant on aerobic metabolism. This suggests that similar structural motifs could confer similar biological effects on cancer cell lines .
The mechanism of action for compounds with this structure often involves the inhibition of mitochondrial function. Specifically, they may inhibit Complex I of the electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS) generation. This metabolic disruption is particularly effective against cancer cells that depend heavily on oxidative phosphorylation for energy .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Variations in substituents can significantly alter potency and selectivity. For instance, modifications to the dimethylamino group or the positioning of chlorine atoms can enhance or diminish anticancer efficacy .
Toxicological Profile
The toxicological assessment of similar compounds has revealed that while they exhibit potent biological activities, they can also present risks of toxicity. Studies have reported side effects such as metabolic acidosis and neuropathy in clinical trials involving related OXPHOS inhibitors . Therefore, careful evaluation is required when considering these compounds for therapeutic use.
Study 1: OXPHOS Inhibition in Cancer Cells
A recent study investigated a series of benzene-1,4-disulfonamide derivatives, including those structurally related to this compound. The lead compound demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells in galactose-containing media, indicating potent cytotoxicity through OXPHOS inhibition .
Study 2: Pharmacological Evaluation
In another evaluation focusing on structure optimization, researchers found that modifications to the propyl chain significantly affected the compound's ability to inhibit mitochondrial function. The most effective analogs showed IC50 values lower than 0.5 μM in various cancer cell lines, underscoring the importance of structural integrity for maintaining biological activity .
Data Table: Summary of Biological Activities
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | Pancreatic Cancer | Complex I Inhibition |
| Benzene-1,4-disulfonamide (Lead Compound) | 0.58 | Pancreatic Cancer | OXPHOS Inhibition |
| Analog with Propyl Chain Modification | <0.5 | Various Cancer Lines | Mitochondrial Function Disruption |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2,6-dichloro-1,4-benzenediamine with 3-(dimethylamino)propyl chloride under reflux in polar aprotic solvents like DMF. Critical parameters include temperature control (80–120°C), stoichiometric ratios (1:1.2 amine:alkylating agent), and pH adjustment to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is essential for isolating the product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Focus on aromatic protons (δ 6.5–7.5 ppm, integrating for two chlorine substituents) and the dimethylamino group (singlet at δ 2.2–2.5 ppm for six protons). The propyl linker’s methylene protons appear as multiplets (δ 1.5–3.0 ppm) .
- Elemental Analysis : Validate %C, %H, %N against calculated values (e.g., C: ~50%, H: ~6%, N: ~15%) to confirm purity .
- Mass Spectrometry : Look for the molecular ion peak [M+H]+ at m/z ~315 and fragmentation patterns consistent with chlorine isotopes .
Advanced Research Questions
Q. How can researchers address contradictory NMR data arising from regioisomeric impurities during synthesis?
- Methodological Answer : Regioisomerism may occur if the dimethylaminopropyl group attaches to unintended positions (e.g., N1 vs. N4). To resolve discrepancies:
- Perform 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations.
- Compare experimental data with computational predictions (DFT-based NMR simulations).
- Use HPLC-MS with a chiral column to separate isomers and confirm retention times against synthetic standards .
Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?
- Methodological Answer :
- Solubility : Test co-solvents (DMSO ≤1% v/v) or micellar systems (0.1% Tween-80 in PBS). Adjust pH to 6–7 to protonate the dimethylamino group, enhancing aqueous solubility.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-UV at 254 nm. Add antioxidants (0.01% BHT) to prevent oxidative decomposition .
Q. How does structural modification of the dimethylaminopropyl group impact biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Variation of alkyl chain length : Synthesize analogs with ethyl or butyl groups instead of propyl. Assess changes in logP (via shake-flask method) and membrane permeability (Caco-2 cell assays).
- Quaternary ammonium derivatives : Introduce methyl groups to the dimethylamino moiety to evaluate cationic charge effects on receptor binding (e.g., IC50 shifts in kinase inhibition assays) .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Check metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution. Low bioavailability may explain reduced efficacy in vivo.
- Dose normalization : Adjust in vivo doses based on protein binding (e.g., >90% binding in serum albumin) to match free drug concentrations used in vitro .
Experimental Design Considerations
Q. What controls are critical when evaluating this compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
- Negative controls : Include vehicle-only (DMSO) and scrambled peptide (for target-specific assays).
- Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
